molecular formula C12H19N3 B12885291 5-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)-1-methyl-1,2,3,6-tetrahydropyridine

5-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)-1-methyl-1,2,3,6-tetrahydropyridine

Cat. No.: B12885291
M. Wt: 205.30 g/mol
InChI Key: ROVJGEOEVDTOCL-UHFFFAOYSA-N
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Description

5-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)-1-methyl-1,2,3,6-tetrahydropyridine is a heterocyclic compound that features both a pyrazole and a tetrahydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)-1-methyl-1,2,3,6-tetrahydropyridine typically involves the reaction of 1-ethyl-3-methyl-1H-pyrazole-5-carboxaldehyde with 1-methyl-1,2,3,6-tetrahydropyridine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)-1-methyl-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where halogenated derivatives can be formed using reagents like N-bromosuccinimide (NBS).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: N-bromosuccinimide (NBS) in an organic solvent like chloroform.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and halogenated pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)-1-methyl-1,2,3,6-tetrahydropyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its ability to interact with specific biological targets, making it a candidate for further investigation in drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is being investigated for its efficacy in treating various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality.

Mechanism of Action

The mechanism of action of 5-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)-1-methyl-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades, depending on the specific target.

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethyl-3-methyl-1H-pyrazol-5-yl)(phenyl)methanone
  • 2-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)-5-(4-methylphenyl)-1,3,4-oxadiazole

Uniqueness

Compared to similar compounds, 5-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)-1-methyl-1,2,3,6-tetrahydropyridine stands out due to its unique combination of a pyrazole and tetrahydropyridine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H19N3

Molecular Weight

205.30 g/mol

IUPAC Name

5-(2-ethyl-5-methylpyrazol-3-yl)-1-methyl-3,6-dihydro-2H-pyridine

InChI

InChI=1S/C12H19N3/c1-4-15-12(8-10(2)13-15)11-6-5-7-14(3)9-11/h6,8H,4-5,7,9H2,1-3H3

InChI Key

ROVJGEOEVDTOCL-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C)C2=CCCN(C2)C

Origin of Product

United States

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